1,2-Difluoro-4,5-dinitrobenzène

Vue d'ensemble

Description

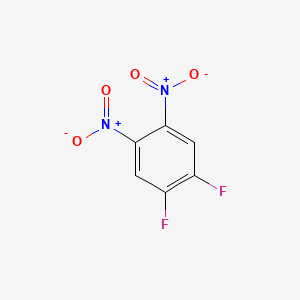

1,2-Difluoro-4,5-dinitrobenzene is a useful research compound. Its molecular formula is C6H2F2N2O4 and its molecular weight is 204.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1,2-Difluoro-4,5-dinitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Difluoro-4,5-dinitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Réticulation des phospholipides dans les membranes

1,2-Difluoro-4,5-dinitrobenzène: a été utilisé pour la réticulation des phospholipides dans les membranes des érythrocytes humains . Cette application est essentielle pour comprendre l'organisation structurale et les interactions protéiques au sein de la membrane, ce qui peut avoir des implications pour la compréhension des maladies qui affectent les membranes cellulaires.

Conjugaison aux protéines porteuses

Ce composé est également utilisé dans la conjugaison de petits peptides à des protéines porteuses . Ce processus est essentiel pour la création de vaccins où un peptide antigénique est lié à une molécule porteuse plus grande pour déclencher une réponse immunitaire.

Études de la membrane myéline

Les chercheurs ont utilisé This compound pour étudier les interactions protéiques dans la membrane myéline . Ceci est important pour la recherche neurologique, en particulier dans le contexte des maladies démyélinisantes comme la sclérose en plaques.

Réticulation des sous-unités de la cytochrome oxydase

Le composé aide à la réticulation des sous-unités de la cytochrome oxydase . Ceci est important pour les études biochimiques des enzymes respiratoires et la compréhension de la chaîne de transport d'électrons dans les mitochondries.

Études conformationnelles de la troponine C au calcium

Il a été appliqué pour étudier les effets conformationnels du calcium sur la troponine C . Cette application est essentielle pour la recherche sur la contraction musculaire et pourrait conduire à des connaissances sur les maladies musculaires.

Synthèse d'hétérocycles à activité médicinale

This compound: réagit avec les aminométhylpyrazoles pour donner des hétérocycles complexes à activité médicinale . Ces composés ont des applications potentielles en pharmacologie, en particulier pour le développement de nouveaux médicaments.

Chimie analytique: Détermination des D-aminoacides

En chimie analytique, ce composé est utilisé pour la réaction avec un mélange de L- et D-aminoacides, créant des diastéréoisomères qui peuvent être séparés et quantifiés par chromatographie liquide haute performance (CLHP) . Ceci est particulièrement utile pour la mesure précise des énantiomères d'aminoacides dans les échantillons biologiques.

Études de réactivité en synthèse organique

La réactivité de This compound a été explorée pour comprendre la séquence de réactions dans les halogénoarènes . Cette connaissance est fondamentale pour les chimistes de synthèse qui conçoivent des molécules organiques complexes, ce qui pourrait conduire à de nouveaux matériaux ou médicaments.

Mécanisme D'action

Target of Action

It’s known that this compound can interact with various amines .

Mode of Action

It’s known that the compound can undergo reactions with amines . The fluorine atoms in the compound are always displaced in preference to the nitro groups .

Biochemical Pathways

It’s known that the compound can participate in various organic synthesis reactions .

Action Environment

The action, efficacy, and stability of 1,2-Difluoro-4,5-dinitrobenzene can be influenced by environmental factors. For instance, the compound is soluble in some organic solvents such as ether and dimethyl sulfoxide . This solubility can influence its action and efficacy in different environments.

Analyse Biochimique

Biochemical Properties

1,2-Difluoro-4,5-dinitrobenzene plays a crucial role in various biochemical reactions. It is known to interact with a range of enzymes, proteins, and other biomolecules. One of the primary interactions involves the modification of amino groups in proteins, which can lead to changes in protein function and activity. For instance, 1,2-Difluoro-4,5-dinitrobenzene has been shown to react with amino acids such as alanine, aspartic acid, glutamic acid, methionine, and phenylalanine, forming stable derivatives that can be analyzed using high-performance liquid chromatography . These interactions are primarily driven by the reactive fluorine atoms and nitro groups, which facilitate the formation of covalent bonds with amino groups.

Cellular Effects

The effects of 1,2-Difluoro-4,5-dinitrobenzene on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, 1,2-Difluoro-4,5-dinitrobenzene has been observed to inhibit the activity of certain enzymes involved in metabolic pathways, leading to changes in the levels of key metabolites . Additionally, it can affect the expression of genes related to stress response and detoxification, thereby impacting cellular homeostasis and function.

Molecular Mechanism

At the molecular level, 1,2-Difluoro-4,5-dinitrobenzene exerts its effects through several mechanisms. One of the primary mechanisms involves the covalent modification of proteins and enzymes, which can result in enzyme inhibition or activation. The reactive fluorine atoms in 1,2-Difluoro-4,5-dinitrobenzene can form covalent bonds with nucleophilic amino acid residues, such as lysine and cysteine, leading to changes in enzyme activity . Additionally, the nitro groups can participate in redox reactions, further influencing the biochemical properties of the compound. These molecular interactions can lead to alterations in gene expression, as the modified proteins may act as transcription factors or signaling molecules.

Temporal Effects in Laboratory Settings

The effects of 1,2-Difluoro-4,5-dinitrobenzene can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods or under specific conditions, such as exposure to light or heat . Long-term studies have shown that 1,2-Difluoro-4,5-dinitrobenzene can have lasting effects on cellular function, including persistent changes in enzyme activity and gene expression. These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of 1,2-Difluoro-4,5-dinitrobenzene vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolism and gene expression . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 1,2-Difluoro-4,5-dinitrobenzene can be toxic, leading to adverse effects such as oxidative stress and cellular damage. These dosage-dependent effects are critical for understanding the safety and efficacy of this compound in biological systems.

Activité Biologique

1,2-Difluoro-4,5-dinitrobenzene (DFDNB) is a compound of significant interest in various fields including medicinal chemistry and materials science. This article provides an overview of its biological activity, synthesis, and potential applications based on diverse research findings.

- Molecular Formula : C6H2F2N2O4

- Molecular Weight : 204.09 g/mol

- CAS Number : 85686-97-1

The compound features two fluorine atoms and two nitro groups attached to a benzene ring, which significantly influence its reactivity and biological interactions.

Synthesis

DFDNB can be synthesized through various methods, typically involving nitration reactions. A common synthetic route involves the treatment of 3,4-difluoronitrobenzene with a mixture of concentrated sulfuric and nitric acids at elevated temperatures to yield DFDNB with a reported yield of approximately 70.1% .

Toxicological Studies

DFDNB has been studied for its toxicological effects, particularly its impact on cellular systems. In vitro studies have demonstrated that DFDNB exhibits significant cytotoxicity towards various cell lines. For instance, it has been shown to inhibit ATP breakdown in guinea-pig urinary bladder strips, indicating potential interference with cellular energy metabolism .

The biological activity of DFDNB is attributed to its ability to form reactive intermediates that can interact with cellular macromolecules. Studies indicate that DFDNB can undergo nucleophilic substitution reactions, leading to the formation of various derivatives that may possess distinct biological activities. For example, reactions with amines in solvents such as dimethylformamide (DMF) have been explored, resulting in the formation of substituted products that may exhibit altered biological properties .

Case Studies

- Nucleophilic Substitution Reactions : Research has shown that DFDNB can react with amines to produce compounds such as 2-(dimethylamino)-4,5-dinitrofluorobenzene. These derivatives were characterized using various spectroscopic techniques and demonstrated varying degrees of biological activity .

- Antitumor Activity : Some derivatives of DFDNB have been evaluated for their antitumor properties. In specific assays, compounds derived from DFDNB showed promising results against cancer cell lines, suggesting potential therapeutic applications .

Data Summary

The following table summarizes key findings related to the biological activity and synthesis of DFDNB:

Propriétés

IUPAC Name |

1,2-difluoro-4,5-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F2N2O4/c7-3-1-5(9(11)12)6(10(13)14)2-4(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOAAAPHKZDETSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10507358 | |

| Record name | 1,2-Difluoro-4,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10507358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85686-97-1 | |

| Record name | 1,2-Difluoro-4,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10507358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-difluoro-4,5-dinitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 1,2-difluoro-4,5-dinitrobenzene particularly reactive?

A1: The presence of both fluorine atoms and nitro groups on the benzene ring makes 1,2-difluoro-4,5-dinitrobenzene highly reactive. [, ] Specifically, the fluorine atoms are preferentially substituted over the nitro groups in reactions with nucleophiles like amines. [] This selectivity is likely due to the high electronegativity of fluorine, making the carbon atoms to which they are attached more susceptible to nucleophilic attack.

Q2: How has 1,2-difluoro-4,5-dinitrobenzene been used in the synthesis of new compounds?

A2: Researchers have successfully utilized 1,2-difluoro-4,5-dinitrobenzene as a starting material to synthesize novel phenoxazines and phenothiazines. [] For instance, reacting 1,2-difluoro-4,5-dinitrobenzene with 2-aminophenol or 2-(N-methylamino)phenol yields the corresponding 2,3-dinitrophenoxazines. These newly synthesized compounds can be further modified by replacing the nitro group conjugated to the aryl ether with various nucleophiles like butylamine, potassium ethoxide, or potassium hydroxide. []

Q3: Are there any potential applications of 1,2-difluoro-4,5-dinitrobenzene beyond organic synthesis?

A3: Yes, research suggests that 1,2-difluoro-4,5-dinitrobenzene holds promise as an insensitive melt-castable energetic material. [] This application is likely attributed to the presence of both the electron-withdrawing nitro groups and the energetic C-F bonds.

Q4: Where can I find additional information regarding the structural characterization of 1,2-difluoro-4,5-dinitrobenzene and its derivatives?

A4: Several studies utilize X-ray single crystal structure determinations to characterize 1,2-difluoro-4,5-dinitrobenzene and the compounds derived from its reactions with various nucleophiles. [] These analyses provide valuable insights into the dihedral angles, bond lengths, and overall molecular geometry of these molecules.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.